molecular formula C6H8N2O8 B1672298 Isosorbide dinitrate CAS No. 87-33-2

Isosorbide dinitrate

Cat. No.: B1672298
CAS No.: 87-33-2
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-UHFFFAOYSA-N
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Description

Isosorbide dinitrate (ISDN) is an organic nitrate vasodilator widely used in the management of angina pectoris and chronic heart failure. It functions by releasing nitric oxide (NO), which induces vascular smooth muscle relaxation, reduces preload and afterload, and improves coronary blood flow . ISDN is metabolized to its active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate (ISMN), which contribute to its sustained hemodynamic effects . Clinically, it is administered orally, sublingually, or via extended-release formulations, with dosing regimens tailored to individual patient needs . Despite its efficacy, ISDN is associated with nitrate tolerance, necessitating dosing intervals that allow for a nitrate-free period .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol through dehydration reactions . The preparation involves nitration of isosorbide using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving isosorbide in a mixture of nitric and sulfuric acids. The reaction mixture is then cooled, and the product is precipitated out, washed, and purified . The process is designed to maximize yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Isosorbide dinitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cardiovascular Applications

1.1 Treatment of Heart Failure

Isosorbide dinitrate is frequently used in combination with hydralazine for treating heart failure with reduced ejection fraction (HFrEF), particularly among African-American patients. The African-American Heart Failure Trial (A-HeFT) demonstrated that this combination significantly reduced mortality and hospitalization rates compared to placebo . In this study, the addition of hydralazine-isosorbide dinitrate therapy resulted in a 43% reduction in mortality among participants .

Table 1: Efficacy of this compound in Heart Failure

StudyPopulationOutcomeResult
A-HeFTAfrican-American patientsMortality reduction43% reduction
V-HeFT IIMixed racial groupsMortality comparisonISDN less effective than ACE inhibitors
Hydralazine + ISDNAdvanced heart failureQuality of life improvementP = 0.02 (significant improvement)

1.2 Angina Pectoris

This compound is primarily indicated for managing angina pectoris. It acts by dilating coronary vessels, thus improving oxygen delivery to myocardial tissues. This effect is crucial during episodes of angina, where oxygen demand exceeds supply due to narrowed coronary arteries .

Gastrointestinal Applications

2.1 Treatment of Achalasia

In a clinical trial involving patients with achalasia, sublingual this compound was shown to significantly reduce lower esophageal sphincter pressure, thus improving esophageal emptying compared to nifedipine . This suggests its utility in managing symptoms related to achalasia by facilitating smoother passage of food through the esophagus.

Table 2: Effects of this compound on Esophageal Conditions

StudyConditionTreatmentOutcome
Ferreira-Filho et al.AchalasiaSublingual ISDNSignificant reduction in sphincter pressure
Comparison with NifedipineAchalasiaNifedipineLess effective than ISDN

Emergency Medicine

3.1 Cyanide Poisoning

Recent studies have explored the potential of this compound as an antidote for cyanide poisoning. In animal models, administration of this compound shortly after exposure to cyanide improved survival rates significantly compared to untreated controls . This finding opens avenues for further research into its application in emergency medicine.

Table 3: Efficacy of this compound in Cyanide Poisoning

StudyModelTreatmentOutcome
Lavon et al.Rabbit modelISDN administration83% survival rate post-exposure

Mechanism of Action

Isosorbide dinitrate exerts its effects by being converted to nitric oxide in the body. Nitric oxide activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains in smooth muscle fibers, causing relaxation and vasodilation . The primary molecular targets are the vascular smooth muscle cells, where it reduces preload and afterload on the heart .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

The table below summarizes key differences between ISDN and structurally/functionally related nitrates:

Parameter Isosorbide Dinitrate (ISDN) Nitroglycerin (NTG) Isosorbide-5-Mononitrate (ISMN) Erythrityl Tetranitrate
Bioavailability 20–60% (oral) <1% (oral), 80% (sublingual) ~100% (oral) Limited data
Onset of Action 15–30 min (oral) 1–3 min (sublingual) 30–60 min (oral) ~20 min
Duration of Action 2–6 hours 30–60 min 6–12 hours (sustained release) 4–6 hours
Metabolism Hepatic (to ISMN and IS-2-MN) Rapid hepatic degradation No active metabolites Hepatic hydrolysis
Clinical Use Angina, heart failure Acute angina Chronic angina prophylaxis Angina (historical use)
Tolerance Development Significant Rapid Moderate Limited data

Efficacy in Clinical Trials

  • ISDN vs. Nitroglycerin (NTG):
    ISDN provides longer-lasting hemodynamic effects compared to NTG but requires higher doses for acute angina relief. A study demonstrated that repeated ISDN dosing (15–120 mg) sustained antianginal effects for only 2 hours, highlighting its limitations in chronic use without nitrate-free intervals . In contrast, NTG’s rapid onset makes it superior for acute episodes .

  • ISDN vs. ISMN:
    A randomized crossover trial compared slow-release ISDN (120 mg once daily) with ISMN (20 mg twice daily) in 20 patients. Both drugs reduced exercise-induced ST-segment depression comparably, but ISDN’s metabolite (ISMN) showed delayed peak plasma levels (10 hours vs. 4 hours for ISMN), supporting once-daily ISDN formulations for sustained effects .

  • ISDN vs. Calcium Channel Blockers (Verapamil):
    In a double-blind study, ISDN 40 mg three times daily reduced angina frequency comparably to verapamil 120 mg three times daily. However, verapamil showed superior improvement in exercise tolerance over a two-week period .

Combination Therapies

  • ISDN + Hydralazine in Heart Failure:
    The Veterans Administration Cooperative Study demonstrated that combining ISDN (160 mg/day) with hydralazine (300 mg/day) reduced mortality by 34% at two years in heart failure patients, likely due to complementary vasodilatory effects (preload reduction by ISDN and afterload reduction by hydralazine) . This combination remains a cornerstone in guideline-directed therapy for African American patients with HFrEF .

  • ISDN vs. ACE Inhibitors (Enalapril):
    While ISDN + hydralazine improved survival, enalapril showed a 28% greater mortality reduction compared to the ISDN-hydralazine combo, underscoring the superior long-term benefits of ACE inhibitors in heart failure .

Thermal Stability and Formulation Comparisons

Studies encapsulating ISDN in poly-L-lactic acid (PLLA) nanoparticles revealed enhanced thermal stability compared to free ISDN. Differential scanning calorimetry (DSC) showed a reduced melting point for encapsulated ISDN (126.6°C → amorphous phase), indicating improved dispersion in polymer matrices . Thermogravimetric analysis (TGA) confirmed that higher ISDN loading in PLLA nanoparticles increased thermal degradation resistance, making it suitable for sustained-release formulations .

Key Research Findings and Limitations

  • Tolerance and Dosing Challenges:
    ISDN’s efficacy diminishes with continuous use due to nitrate tolerance, necessitating asymmetric dosing (e.g., 8–12-hour nitrate-free intervals) . Extended-release ISDN formulations failed to outperform placebo in large trials, questioning their utility .

  • Advantages Over Historical Nitrates:
    Unlike erythrityl tetranitrate, ISDN has better-characterized pharmacokinetics and remains clinically relevant despite tolerance issues .

  • Synergistic Combinations: The ISDN-hydralazine combo remains vital in specific populations, though newer agents like ARNIs (e.g., sacubitril/valsartan) are displacing it in mainstream guidelines .

Biological Activity

Isosorbide dinitrate (ISDN) is a well-known organic nitrate primarily used in the management of angina pectoris and heart failure. Its biological activity is largely attributed to its conversion to nitric oxide (NO) in the body, leading to vasodilation and various cardiovascular effects. This article delves into the pharmacodynamics, clinical applications, and research findings related to ISDN.

The primary mechanism by which ISDN exerts its effects involves the following steps:

  • Conversion to Nitric Oxide : Upon administration, ISDN is metabolized to release NO, which activates guanylate cyclase.
  • Increase in cGMP : The activation of guanylate cyclase leads to an increase in cyclic guanosine monophosphate (cGMP) levels.
  • Smooth Muscle Relaxation : Elevated cGMP activates protein kinases that phosphorylate myosin light chains, resulting in smooth muscle relaxation and vasodilation .

Pharmacokinetics

  • Absorption : ISDN is nearly completely absorbed after oral dosing, but its bioavailability varies significantly due to first-pass metabolism, averaging around 25% .
  • Half-life : The half-life of ISDN is approximately 1 hour .
  • Volume of Distribution : Ranges from 2 to 4 L/kg .
  • Protein Binding : Very low protein binding is observed .

Clinical Applications

ISDN is primarily used for:

  • Angina Pectoris Management : It provides both immediate relief and prophylactic benefits against anginal attacks.
  • Heart Failure Treatment : Particularly in combination with hydralazine for patients with reduced left ventricular ejection fraction .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of ISDN:

  • Multi-Center Study on Angina :
    • A study involving 200 coronary patients compared ISDN with isosorbide-5-mononitrate (ISMN). Results showed significant improvements in anginal symptoms with ISMN over ISDN, particularly in patients with frequent anginal attacks (p < 0.01) .
  • Tolerance Development :
    • Research indicated that frequent dosing of ISDN can lead to tolerance, necessitating a washout period for sustained efficacy. In a study examining left ventricular filling pressures, intermittent dosing was suggested to maintain effectiveness without tolerance development .
  • Neuroprotective Effects :
    • A study demonstrated that systemic administration of ISDN reduced oxidative stress and improved brain monoamine levels in a rat model of neurotoxicity. Specifically, it decreased malondialdehyde levels and increased glutathione levels significantly .
  • Cyanide Poisoning Antidote :
    • Animal studies indicated that ISDN could improve survival rates in rabbits poisoned with cyanide when administered shortly after exposure, highlighting its potential as an emergency treatment .

Adverse Effects

Common side effects associated with ISDN include:

  • Headaches : Often reported but tend to diminish over time.
  • Hypotension : Can occur due to vasodilation effects.
  • Tachycardia : May result as a compensatory mechanism during vasodilation .

Summary Table of Key Findings

Study/TrialPopulationFindings
Multi-Center Study200 coronary patientsImproved anginal symptoms with ISMN vs. ISDNISMN preferred for frequent angina attacks
Tolerance StudyHeart failure patientsTolerance develops with frequent dosingIntermittent dosing recommended
Neuroprotection StudyRat modelReduced oxidative stress and improved monoaminesPotential neuroprotective agent
Cyanide Poisoning StudyRabbit modelHigh survival rates post-cyanide exposurePotential emergency treatment

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the pharmacokinetic profile of isosorbide dinitrate in preclinical models?

  • Methodological Answer : Use gas-liquid chromatography (GLC) with electron-capture detection, employing this compound as an internal standard for precise quantification. Blood sampling should occur at intervals (e.g., 0.5, 2, 7.5, and 20 minutes post-administration) to capture rapid absorption and elimination phases, as demonstrated in sublingual pharmacokinetic studies . Validate assays for sensitivity (e.g., detection limits of 0.36 ng/mL) and specificity against metabolites like isosorbide-2-mononitrate.

Q. How can researchers design studies to evaluate the vasodilatory mechanisms of this compound at the cellular level?

  • Methodological Answer : Employ in vitro models (e.g., vascular smooth muscle cells) to measure nitric oxide (NO) release via chemiluminescence or cyclic GMP assays. Compare dose-dependent responses to this compound and its metabolites, ensuring controlled conditions (e.g., pH, temperature) to replicate physiological environments. Use inhibitors of mitochondrial aldehyde dehydrogenase (ALDH2) to isolate enzymatic pathways critical for bioactivation .

Q. What standardized protocols exist for toxicological analysis of this compound in biological specimens?

  • Methodological Answer : Follow the World Health Organization’s (WHO) guidelines for toxicological sampling:

  • Qualitative Tests : Thin-layer chromatography (TLC) for initial screening.
  • Quantitative Methods : High-performance liquid chromatography (HPLC) with UV detection for plasma/serum quantification.
  • Interpretation : Correlate metabolite levels (e.g., isosorbide-5-mononitrate) with clinical outcomes like hypotension or reflex tachycardia .

Advanced Research Questions

Q. How should researchers address contradictions in clinical data regarding nitrate tolerance during chronic this compound therapy?

  • Methodological Answer : Design crossover trials with "nitrate-free intervals" to mitigate tolerance. Measure biomarkers like endothelial dysfunction (via flow-mediated dilation) and oxidative stress markers (e.g., superoxide dismutase activity). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to link plasma nitrate levels to hemodynamic responses, ensuring blinding and placebo controls to reduce bias .

Q. What strategies optimize experimental design for studying this compound in combination therapies (e.g., with hydralazine for heart failure)?

  • Methodological Answer : Implement factorial design trials to isolate drug interactions. For example, in the A-HeFT trial, primary endpoints included composite scores of mortality, hospitalization, and quality-of-life metrics. Stratify cohorts by genetic polymorphisms (e.g., ALDH2 variants) to assess differential efficacy in diverse populations .

Q. How can conflicting results in cross-species toxicokinetic studies of this compound be reconciled?

  • Methodological Answer : Perform allometric scaling to adjust for metabolic differences (e.g., rat vs. human ALDH2 activity). Use physiologically based pharmacokinetic (PBPK) modeling to predict human clearance rates from rodent LD50 data (e.g., 1100 mg/kg in rats). Validate findings with in silico simulations of hepatic first-pass metabolism .

Q. What advanced analytical techniques improve detection of this compound metabolites in low-concentration biological matrices?

  • Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for enhanced sensitivity. Optimize extraction protocols (e.g., solid-phase extraction for plasma) to minimize matrix interference. Report limits of quantification (LOQ) and validation parameters per ICH guidelines .

Data Contradiction and Synthesis Questions

Q. How do researchers resolve discrepancies between in vitro vasodilation assays and in vivo hemodynamic responses to this compound?

  • Methodological Answer : Conduct ex vivo studies using isolated arterial rings to bridge mechanistic and clinical data. Compare NO release kinetics in controlled systems vs. whole-organism models. Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies, adjusting for confounders like comorbidities or concomitant medications .

Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Use Emax models or Hill equations to characterize sigmoidal dose-response curves. Apply mixed-effects modeling to account for inter-individual variability in drug metabolism. Validate assumptions via bootstrapping or Bayesian hierarchical models .

Q. Methodological Best Practices

Q. How should researchers structure the experimental section of a manuscript on this compound to ensure reproducibility?

  • Guidelines :
  • Synthesis : Detail reaction conditions (e.g., temperature, catalysts) for this compound preparation.
  • Characterization : Include NMR (¹H/¹³C) and HPLC purity data for novel derivatives.
  • Ethics : Adhere to WHO protocols for human/animal studies, specifying Institutional Review Board (IRB) approvals .

Properties

IUPAC Name

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYKHGMNXAOIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-33-2
Record name D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Isosorbide dinitrate
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